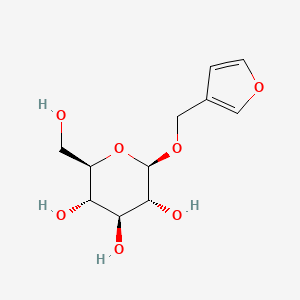
3-Furfuryl-beta-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Furfuryl-beta-glucoside is a complex organic compound that features a furan ring attached to a sugar-like oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furfuryl-beta-glucoside typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a furan derivative and a protected sugar derivative.
Glycosylation Reaction: The furan derivative is glycosylated with the sugar derivative under acidic or basic conditions to form the desired oxane ring.
Deprotection: Protective groups are removed under mild conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Furfuryl-beta-glucoside can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-Furfuryl-beta-glucoside can be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as in drug development.
Industry
In industry, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Furfuryl-beta-glucoside would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R,4S,5S,6R)-2-(furan-2-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol: Similar structure with a different position of the furan ring.
(2R,3R,4S,5S,6R)-2-(thiophen-3-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of 3-Furfuryl-beta-glucoside lies in its specific arrangement of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
86425-28-7 |
|---|---|
Fórmula molecular |
C11H16O7 |
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-(furan-3-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H16O7/c12-3-7-8(13)9(14)10(15)11(18-7)17-5-6-1-2-16-4-6/h1-2,4,7-15H,3,5H2/t7-,8-,9+,10-,11-/m1/s1 |
Clave InChI |
SPFOGLIFWSAONR-KAMPLNKDSA-N |
SMILES |
C1=COC=C1COC2C(C(C(C(O2)CO)O)O)O |
SMILES isomérico |
C1=COC=C1CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
C1=COC=C1COC2C(C(C(C(O2)CO)O)O)O |
Sinónimos |
3-furfuryl-beta-glucoside beta-furfuryl-beta-glucoside |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[5-Oxo-2-(3-oxooct-1-enyl)cyclopenten-1-yl]heptanoic acid](/img/structure/B1229069.png)

![2-(4-methoxyphenyl)-N-[4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide](/img/structure/B1229074.png)



![11-Benzyl-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1229085.png)
![1-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}-3,3-dimethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B1229087.png)

![3-Methyl-1-[1,3,7,9-tetrahydroxy-2,8-dimethyl-6-(3-methyl-1-oxobutyl)-4-dibenzofuranyl]-1-butanone](/img/structure/B1229091.png)
![[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B1229092.png)
![4-[4-[(5-chloro-2-hydroxyphenyl)-oxomethyl]-1-pyrazolyl]-N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide](/img/structure/B1229093.png)
